N-Hex-5-ynyl-2-iodo-acetamide
Description
Historical Context and Evolution of Bifunctional Chemical Probes
The development of N-Hex-5-ynyl-2-iodo-acetamide is rooted in the broader history of bifunctional chemical probes. These molecules are designed with at least two reactive moieties, enabling them to interact with biological systems in a sequential and controlled manner. rsc.orgnih.gov Early efforts in protein chemistry focused on site-selective modification to understand protein structure and function. rsc.org This led to the creation of probes that could first bind to a specific site on a protein and then be activated to form a covalent bond or to attach a reporter molecule.
The concept of bifunctional probes has evolved significantly, leading to the design of sophisticated molecules for a range of applications, including the identification of drug targets and the study of protein-protein interactions. nih.govacs.org A major advancement in this area was the advent of "click chemistry," a set of biocompatible reactions that are rapid, high-yielding, and specific. pcbiochemres.com This innovation paved the way for the development of probes like this compound, which combine a traditional protein-reactive group with a bioorthogonal handle suitable for click chemistry. pcbiochemres.commedchemexpress.com
Significance in Modern Chemical Biology and Proteomics
This compound has become a valuable tool in modern chemical biology and proteomics, particularly in the area of activity-based protein profiling (ABPP). nih.govnih.gov ABPP is a chemoproteomic strategy that utilizes reactive chemical probes to assess the functional state of enzymes and other proteins within complex biological mixtures. nih.govnih.govresearchgate.net The iodoacetamide (B48618) portion of the molecule allows for the covalent labeling of specific amino acid residues, most notably cysteine, which is often found in the active sites of enzymes. interchim.frwikipedia.org
The significance of this bifunctional probe lies in its ability to facilitate the enrichment and identification of labeled proteins. After the initial labeling event, the terminal alkyne group serves as a handle for the attachment of reporter tags, such as biotin (B1667282) or fluorescent dyes, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of a click reaction. medchemexpress.comwikipedia.orginterchim.fr This two-step approach allows for the selective isolation and subsequent identification of the labeled proteins by techniques like mass spectrometry. nih.govnih.gov Furthermore, isotopically labeled versions of iodoacetamide-alkyne probes have been developed to enable quantitative cysteine-reactivity profiling, providing insights into changes in protein function under different cellular conditions. nih.govnih.gov
Overview of Key Reactivity Domains: Iodoacetamide and Terminal Alkyne
The functionality of this compound is dictated by its two key reactive domains: the iodoacetamide group and the terminal alkyne group.
Iodoacetamide Moiety: The iodoacetamide group is a classic alkylating agent that exhibits a strong reactivity towards nucleophilic amino acid residues, particularly the thiol group of cysteine. interchim.frwikipedia.orgcreative-proteomics.com This reaction proceeds via an SN2 mechanism, where the sulfur atom of the cysteine residue attacks the carbon atom bearing the iodine, displacing the iodide ion and forming a stable thioether bond. libretexts.org This covalent and irreversible modification effectively "caps" the cysteine residue, preventing it from forming disulfide bonds and allowing for its detection in proteomics workflows. interchim.frwikipedia.orgcreative-proteomics.com While iodoacetamide can also react with other residues like lysine (B10760008) and histidine, its reaction with cysteine is generally much faster and more specific under controlled conditions. interchim.frcreative-proteomics.com
Terminal Alkyne Moiety: The terminal alkyne is a bioorthogonal functional group, meaning it is chemically inert within biological systems but can undergo specific, highly efficient reactions with a partner group. alfa-chemistry.com The most common reaction for terminal alkynes in this context is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). wikipedia.orginterchim.fr In this reaction, the terminal alkyne reacts with an azide-functionalized molecule to form a stable triazole ring. pcbiochemres.comwikipedia.org This "click" reaction is highly specific and can be performed under mild, aqueous conditions, making it ideal for labeling complex biological samples. pcbiochemres.comnih.gov The terminal alkyne can also participate in other reactions, such as copper-catalyzed homo-coupling, though this is less common in biological labeling applications. nih.gov
Interactive Data Tables
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C8H12INO | nih.gov |
| Molecular Weight | 265.09 g/mol | nih.gov |
| CAS Number | 930800-38-7 | nih.govoakwoodchemical.com |
| Functional Group | Reaction Type | Primary Target | Key Features | Citation |
|---|---|---|---|---|
| Iodoacetamide | Alkylation (SN2) | Cysteine (thiol group) | Forms a stable, covalent thioether bond. | interchim.frcreative-proteomics.comlibretexts.org |
| Terminal Alkyne | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide-modified molecules | Bioorthogonal, high efficiency, forms a stable triazole linkage. | pcbiochemres.comwikipedia.orginterchim.fr |
Structure
3D Structure
Propriétés
IUPAC Name |
N-hex-5-ynyl-2-iodoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12INO/c1-2-3-4-5-6-10-8(11)7-9/h1H,3-7H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRUVTMZPHEOAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCNC(=O)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Chemical Characterization Methodologies for N Hex 5 Ynyl 2 Iodo Acetamide
Advanced Synthetic Pathways for N-Hex-5-ynyl-2-iodo-acetamide
Strategic Approaches to Terminal Alkyne Incorporation
The core of the molecule, the 5-hexyn-1-amine, provides the terminal alkyne handle for subsequent "click" reactions. The synthesis of this precursor is a critical first step. General strategies for preparing terminal alkynes and alkynyl amines often start from commercially available materials. organic-chemistry.org
A common and efficient pathway begins with a bifunctional starting material, such as 5-hexyn-1-ol. The hydroxyl group can be converted into a better leaving group, such as a tosylate, by reacting it with p-toluenesulfonyl chloride. Subsequent reaction with a nitrogen nucleophile, like sodium azide (B81097), followed by reduction (e.g., with lithium aluminum hydride or catalytic hydrogenation), yields the desired 5-hexyn-1-amine.
Alternatively, direct amination methods can be employed. Reductive amination of a corresponding aldehyde, if accessible, with ammonia (B1221849) or a protected amine equivalent offers another route. mdpi.com The A³ coupling (aldehyde-alkyne-amine) reaction represents a powerful method for generating propargylamines, though it is more suited for creating amines adjacent to the alkyne. wikipedia.org For the synthesis of a primary amine separated from the alkyne by a hydrocarbon chain, functional group interconversion remains the most straightforward approach.
Methods for Iodoacetamide (B48618) Moiety Functionalization
With 5-hexyn-1-amine in hand, the final step is the introduction of the iodoacetamide moiety. This is achieved through an acylation reaction, where the primary amine of 5-hexyn-1-amine acts as a nucleophile, attacking an electrophilic iodoacetyl source. The iodoacetyl group is a type of α-halocarbonyl, a class of reagents known to react selectively with nucleophiles like primary amines and thiols. rsc.orgresearchgate.net
The most common reagents for this transformation are iodoacetyl chloride or iodoacetic anhydride. The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the iodoacetylating agent, leading to the formation of a stable amide bond and the expulsion of a leaving group (chloride or acetate (B1210297), respectively). To ensure the reaction proceeds efficiently, an acid scavenger, typically a non-nucleophilic tertiary amine like triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA), is added to neutralize the acidic byproduct (HCl or acetic acid). thermofisher.com This prevents the protonation of the starting amine, which would render it non-nucleophilic.
Optimization of Reaction Conditions and Yields
Optimizing the reaction conditions for the iodoacetylation step is crucial for maximizing the yield and purity of the final product, this compound. Key parameters include the choice of solvent, temperature, and stoichiometry of reagents.
Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or ethyl acetate are typically preferred to avoid side reactions with the solvent. d-nb.infonih.gov The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature to ensure completion. nih.gov Purification is commonly achieved through silica (B1680970) gel chromatography to separate the desired product from unreacted starting materials, the acid scavenger salt, and any side products. nih.gov
Table 1: Representative Reaction Parameters for Iodoacetylation
| Parameter | Condition | Rationale |
|---|---|---|
| Iodoacetylating Agent | Iodoacetic Anhydride | Less volatile and often easier to handle than iodoacetyl chloride. |
| Solvent | Dichloromethane (DCM) | Aprotic, dissolves reactants well, and is easily removed post-reaction. |
| Base | Triethylamine (TEA) | Acts as an effective acid scavenger without competing as a nucleophile. |
| Temperature | 0 °C to Room Temp | Allows for controlled reaction initiation and ensures completion. |
| Purification | Silica Gel Chromatography | Standard method for purifying organic compounds of moderate polarity. nih.gov |
Spectroscopic and Chromatographic Characterization Techniques in Research
Following synthesis, rigorous characterization is essential to confirm the identity, structure, and purity of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary analytical tools used for this purpose. bldpharm.com
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy provides detailed information about the molecular structure. Both ¹H NMR and ¹³C NMR are used to verify that the desired connections have been made and that the key functional groups are present.
In the ¹H NMR spectrum, distinct signals are expected for each unique proton environment. The terminal alkyne proton typically appears as a triplet around 2.0 ppm. The methylene (B1212753) protons (CH₂) along the hexyl chain would present as multiplets in the 1.5-3.4 ppm range, with the protons adjacent to the nitrogen and the alkyne showing characteristic shifts and splitting patterns. The protons of the iodoacetyl methylene group (CH₂I) are expected to appear as a singlet at approximately 3.7 ppm, and the amide proton (NH) would be a broad signal, often a triplet, whose chemical shift is dependent on concentration and solvent. mdpi.com
The ¹³C NMR spectrum provides complementary information, showing distinct signals for the carbonyl carbon (~165 ppm), the two sp-hybridized alkyne carbons (~70-85 ppm), and the individual sp³-hybridized methylene carbons of the hexyl chain and the iodoacetyl group.
Table 2: Predicted NMR Chemical Shifts (δ) for this compound
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| HC≡ | ~2.0 (t) | ~83.0 |
| HC≡C | - | ~69.0 |
| ≡C-CH₂ | ~2.2 (dt) | ~18.0 |
| -CH₂-CH₂ -CH₂- | ~1.6 (m) | ~25.5 |
| -CH₂ -CH₂-NH- | ~1.7 (m) | ~28.0 |
| -CH₂-CH₂ -NH- | ~3.3 (q) | ~39.0 |
| NH | ~6.5 (br t) | - |
| C=O | - | ~165.0 |
Note: Predicted values are based on standard chemical shift ranges and data from similar structures. Actual values may vary based on solvent and experimental conditions. mdpi.com
Mass Spectrometry (MS) for Purity and Molecular Weight Determination
Mass spectrometry is used to confirm the molecular weight of the synthesized compound and assess its purity. For this compound (C₈H₁₂INO), the calculated monoisotopic mass is 264.99636 Da, and the average molecular weight is 265.09 g/mol . nih.govchemspider.com
In a typical mass spectrum, the compound would be detected as its protonated molecular ion, [M+H]⁺, at an m/z value of approximately 266. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can measure the mass with high precision, allowing for the unambiguous determination of the elemental formula (C₈H₁₂INO) and confirming that the synthesis was successful. mdpi.comrsc.org Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to simultaneously assess purity and confirm the mass of the target compound. rsc.org
High-Performance Liquid Chromatography (HPLC) in Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the purity assessment of synthesized this compound. Given the compound's structure, which includes a non-polar hexynyl chain and a polar acetamide (B32628) group, reverse-phase HPLC is the most suitable method for its analysis. This technique separates compounds based on their hydrophobic interactions with a non-polar stationary phase.
A typical HPLC analysis for this compound would employ a C18 column, which is packed with silica particles that have been functionalized with C18 alkyl chains. This non-polar stationary phase effectively retains the compound. The separation is then achieved by using a polar mobile phase, which typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. sielc.comnih.gov A gradient elution is often preferred, where the proportion of the organic solvent in the mobile phase is gradually increased over the course of the analysis. This allows for the efficient elution of the compound of interest while also separating it from any starting materials, by-products, or other impurities that may be present in the sample.
For the detection of this compound, a UV detector is commonly used. The amide bond within the molecule allows for absorbance in the low UV range, typically around 210-220 nm. The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. Commercial suppliers of this compound often report a purity of ≥95% or >98% as determined by HPLC. sigmaaldrich.cnamazonaws.com
To ensure accurate and reproducible results, the HPLC method should be properly validated. This includes an assessment of its linearity, precision, accuracy, and sensitivity. The table below outlines a representative set of parameters for the HPLC analysis of this compound.
Table 1: Representative HPLC Parameters for Purity Assessment
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
The synthesis of this compound is typically achieved through a multi-step process. A plausible synthetic route begins with a suitable precursor for the hexynyl amine moiety, such as N-(5-hexynyl)phthalimide. The phthalimide (B116566) protecting group can be removed by reaction with hydrazine (B178648) to yield 5-hexyn-1-amine. cymitquimica.comd-nb.infofishersci.com
The subsequent step involves the acylation of 5-hexyn-1-amine with chloroacetyl chloride in the presence of a base, such as triethylamine, to form the intermediate N-(5-hexynyl)-2-chloroacetamide. researchgate.netresearchgate.net This reaction is a standard procedure for the formation of α-chloroacetamides from primary amines.
In the final step, a Finkelstein reaction is employed to convert the chloroacetamide to the desired iodoacetamide. This involves treating N-(5-hexynyl)-2-chloroacetamide with an iodide salt, such as sodium iodide, in an appropriate solvent like acetone (B3395972). The higher nucleophilicity of the iodide ion and the precipitation of sodium chloride in acetone drive the reaction to completion, yielding this compound.
Table 2: List of Compounds
| Compound Name |
|---|
| This compound |
| N-(5-hexynyl)phthalimide |
| 5-hexyn-1-amine |
| Hydrazine |
| Chloroacetyl chloride |
| Triethylamine |
| N-(5-hexynyl)-2-chloroacetamide |
| Sodium iodide |
| Acetone |
| Sodium chloride |
| Water |
| Acetonitrile |
| Methanol |
Reactivity and Mechanism of Action in Biological Systems
Cysteine-Selective Bioconjugation via Iodoacetamide (B48618) Moiety
The iodoacetamide functional group is a well-established tool for the alkylation of cysteine residues within proteins and peptides. wikipedia.org This reactivity forms the basis of the first step in a typical experiment using N-Hex-5-ynyl-2-iodo-acetamide, allowing it to be covalently attached to target biomolecules.
Mechanism of Thiol Alkylation at Cysteine Residues
The covalent modification of cysteine by iodoacetamide occurs through a bimolecular nucleophilic substitution (SN2) reaction. nih.gov The key to this reaction is the nucleophilicity of the cysteine's side chain, which contains a thiol group (-SH). Under conditions where the pH is near or above the pKₐ of the thiol group, it deprotonates to form a highly reactive thiolate anion (-S⁻). nih.govumich.edu
This thiolate anion acts as the nucleophile, attacking the electrophilic carbon atom of the iodoacetamide that is bonded to the iodine atom. In this SN2 mechanism, the iodine atom is displaced as an iodide ion (I⁻), which is an excellent leaving group. nih.gov The reaction results in the formation of a stable, irreversible thioether bond between the cysteine residue and the acetamide (B32628) moiety of the probe. creative-proteomics.com
Chemo- and Site-Selectivity Considerations in Protein Labeling
Chemoselectivity refers to the ability of a reagent to react with one type of functional group in the presence of others. royalsocietypublishing.org Iodoacetamide exhibits a strong preference for cysteine residues due to the high nucleophilicity of the thiolate anion compared to other amino acid side chains. explorationpub.com However, this selectivity is not absolute. At higher pH values, other nucleophilic residues such as lysine (B10760008) (ε-amino group), histidine (imidazole ring), and methionine (thioether) can also be alkylated, leading to non-specific labeling. royalsocietypublishing.orgresearchgate.net The majority of protein thiol modifications occur on cysteine residues with a low pKₐ, which are often found in the "reactive thiol proteome". nih.gov
Site-selectivity, the ability to target a single, specific cysteine residue within a protein that may contain several, is a significant challenge. It is largely governed by the accessibility of the cysteine residue. royalsocietypublishing.org Cysteines buried within the protein's structure or engaged in disulfide bonds are generally unreactive. creative-proteomics.com Only solvent-accessible cysteines with a favorable local microenvironment that promotes a low pKₐ are readily labeled. Therefore, the labeling pattern of this compound on a given protein provides structural information about which cysteine residues are exposed and reactive.
Comparative Analysis with Other Cysteine-Reactive Probes (e.g., Maleimides, Chloroacetamides)
This compound belongs to the class of haloacetamide reagents used for cysteine modification. Its properties can be better understood by comparison with other common cysteine-reactive probes, such as maleimides and chloroacetamides.
| Feature | Iodoacetamide | Chloroacetamide | Maleimide |
| Reaction Mechanism | SN2 Thiol Alkylation nih.gov | SN2 Thiol Alkylation wuxiapptec.com | Michael Addition umich.eduroyalsocietypublishing.org |
| Relative Reactivity | High | Lower than Iodoacetamide axispharm.com | Very High royalsocietypublishing.orgrsc.org |
| Optimal pH | > 7.5 (but less specific) | > 8.0 | 6.5 - 7.5 royalsocietypublishing.org |
| Selectivity | Good for Cys; potential side reactions with Lys, His, Met at high pH. royalsocietypublishing.orgresearchgate.net | Generally more specific than iodoacetamide but slower. researchgate.netwuxiapptec.com | Highly selective for Cys at optimal pH; reactivity with Lys increases at pH > 8.5. royalsocietypublishing.org |
| Bond Stability | Stable Thioether | Stable Thioether | Thiosuccinimide adduct; can undergo retro-Michael reaction (reversibility). rsc.org |
Iodoacetamides are more reactive than chloroacetamides because iodine is a better leaving group than chlorine. axispharm.com Maleimides are among the most widely used cysteine-selective reagents, reacting via a different mechanism—a thio-Michael addition—which is very rapid and efficient at physiological pH. royalsocietypublishing.orgrsc.org While iodoacetamides are highly effective, maleimides often provide greater selectivity and faster reaction rates under milder pH conditions. rsc.org However, some studies suggest that iodoacetamide can lead to more non-specific reactions compared to alternatives like chloroacetamide under certain proteomic analysis conditions. researchgate.net
Bioorthogonal Click Chemistry with the Terminal Alkyne Group
The terminal alkyne group on this compound is generally inert in biological systems, making it a bioorthogonal handle. bioclone.net After the initial cysteine labeling, this alkyne is available for a second, highly specific reaction known as an azide-alkyne cycloaddition, or "click" chemistry. This allows for the attachment of a second molecule, such as a fluorophore, biotin (B1667282) tag, or drug molecule, that has been derivatized with an azide (B81097) group.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Applicability
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an alternative click chemistry reaction that proceeds without the need for a cytotoxic copper catalyst. nobelprize.orgnih.gov This is a significant advantage for applications in living cells. However, SPAAC requires the use of a strained alkyne, typically a cyclooctyne (B158145) derivative (e.g., DIBO, BCN), where ring strain provides the activation energy for the reaction with an azide. researchgate.netnih.gov
The terminal alkyne of this compound is linear and unstrained. Therefore, it is not a direct substrate for SPAAC. Its primary application is in CuAAC. For a copper-free reaction to occur, the labeling strategy would need to be inverted: a protein would be tagged with an azide, which could then react with a reporter molecule containing a strained cyclooctyne. The terminal alkyne of this compound is thus designated for copper-catalyzed click chemistry applications.
Integration of Azide-Functionalized Detection Tags (Fluorophores, Biotin)
The utility of this compound as a chemoproteomic probe is fully realized through the strategic integration of detection tags. This process relies on the bioorthogonal reactivity of its terminal alkyne group, which allows for the covalent attachment of molecules that enable visualization or affinity purification. The most common method for this integration is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." medchemexpress.commedchemexpress.commedchemexpress.com
The integration process is a sequential, two-step procedure. First, the iodoacetamide functional group of this compound reacts with and forms a covalent bond with the thiol group of cysteine residues within proteins in a biological sample, such as a cell lysate. medchemexpress.comsigmaaldrich.cn This initial step effectively "tags" the cysteine-containing proteins with the alkyne portion of the molecule.
Following the labeling of proteins, the alkyne serves as a versatile handle for the second step: the click reaction. Azide-functionalized detection tags, such as fluorescent dyes (e.g., rhodamine-azide) or affinity tags (e.g., biotin-azide), are introduced to the sample. medchemexpress.comsigmaaldrich.cnnomuraresearchgroup.com The CuAAC reaction is then initiated, typically using a copper(I) catalyst, which can be generated in situ from copper(II) sulfate (B86663) and a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP). nih.govthermofisher.com
The catalyst dramatically accelerates the reaction between the alkyne on the protein-probe complex and the azide on the detection tag, forming a highly stable, chemically inert triazole ring. thermofisher.comacs.org This reaction is highly specific and proceeds with high efficiency under biocompatible conditions, ensuring that the detection tag is exclusively attached to the alkyne-modified proteins.
Once the detection tag is integrated, the labeled proteins can be analyzed. If a fluorophore like rhodamine-azide is used, the tagged proteins can be visualized directly within a gel using fluorescence imaging, revealing the profile of labeled proteins. medchemexpress.comtargetmol.com If biotin-azide is used, the tagged proteins can be enriched and isolated from the complex proteome using avidin-based affinity chromatography for subsequent identification and analysis by mass spectrometry. sigmaaldrich.cnnomuraresearchgroup.comnih.gov This two-step labeling and detection strategy allows for sensitive and specific profiling of cysteine-reactive proteins in complex biological systems. sigmaaldrich.cnescholarship.org
Interactive Data Table: Components of the CuAAC-Mediated Tag Integration
| Component | Chemical Name/Type | Role in the Reaction |
| Probe | This compound | Covalently labels protein cysteine residues and introduces an alkyne handle. sigmaaldrich.cn |
| Reactive Group | Iodoacetamide | The "warhead" that forms a covalent bond with cysteine thiols. sigmaaldrich.cn |
| Bioorthogonal Handle | Terminal Alkyne | Participates in the CuAAC reaction for tag attachment. medchemexpress.comsigmaaldrich.cn |
| Detection Tag | Azide-Functionalized Fluorophore (e.g., Rhodamine-azide) | An azide-containing molecule that provides a fluorescent signal for visualization. medchemexpress.com |
| Detection Tag | Azide-Functionalized Affinity Tag (e.g., Biotin-azide) | An azide-containing molecule that allows for selective enrichment and purification. sigmaaldrich.cnnomuraresearchgroup.com |
| Catalyst | Copper(I) | Catalyzes the cycloaddition reaction between the alkyne and azide groups. thermofisher.com |
| Product Linkage | 1,4-disubstituted-1,2,3-triazole | The stable, covalent ring structure formed that links the probe to the detection tag. thermofisher.com |
Applications in Advanced Proteomic Profiling
Activity-Based Protein Profiling (ABPP) using N-Hex-5-ynyl-2-iodo-acetamide
Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy that employs active site-directed covalent probes to assess the functional state of enzymes and other proteins directly in native biological systems. semanticscholar.orgplantchemetics.orgresearchgate.net this compound serves as a versatile probe within this methodology, primarily targeting cysteine residues, which are among the most nucleophilic and functionally diverse amino acids in the proteome. nih.govfrontiersin.org
The efficacy of this compound in ABPP stems from its modular design, which is characteristic of many activity-based probes (ABPs). semanticscholar.orgnih.gov This design typically incorporates three key components:
Reactive Group (Warhead): The iodoacetamide (B48618) moiety functions as an electrophilic "warhead" that covalently reacts with nucleophilic cysteine residues in proteins. frontiersin.org This reaction is the basis for its utility in profiling cysteine reactivity.
Linker: A hexynyl group provides a spatial bridge between the reactive group and the reporter tag.
Reporter Tag Handle: The terminal alkyne group is a bioorthogonal handle. semanticscholar.org This functionality allows for the highly specific and efficient attachment of various reporter tags (e.g., biotin (B1667282) for enrichment, or a fluorophore for imaging) via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier "click chemistry" reaction. nih.govbiorxiv.org
This modular synthesis approach allows for the creation of versatile probes for studying biochemical and cellular functions and for discovering selective inhibitors. nih.govnih.gov
A significant application of this compound is in the competitive ABPP format for the discovery and characterization of covalent ligands and their protein targets. frontiersin.orgnih.gov In this approach, a biological system (e.g., cell lysate or live cells) is pre-treated with a potential covalent inhibitor before being labeled with this compound. nih.govbiorxiv.org
If the inhibitor binds to the cysteine residue of a target protein, it will block the subsequent labeling by the this compound probe. By comparing the protein labeling profiles of the inhibitor-treated sample versus a control (vehicle-treated) sample, researchers can identify the specific protein targets of the covalent ligand. nih.govnih.gov This method has been instrumental in discovering ligands for challenging targets, such as E3 ubiquitin ligases, which are of high interest in therapeutic areas like targeted protein degradation. nih.govnih.govmdpi.com
This compound is a cornerstone reagent in the advanced quantitative proteomic technique known as isotopic tandem orthogonal proteolysis-activity-based protein profiling (isoTOP-ABPP). nih.govfrontiersin.org This method enables the global and quantitative mapping of cysteine residue reactivity directly in native proteomes. nih.gov
The isoTOP-ABPP workflow typically involves treating two different proteome samples (e.g., control vs. drug-treated) with the this compound probe. nih.gov Following this, isotopically "light" and "heavy" versions of a biotin-azide tag are appended to the probe-labeled proteins from the two samples, respectively, using CuAAC. nih.govnih.gov The samples are then combined, enriched, and analyzed by mass spectrometry. The ratio of heavy to light isotopic signals for each identified cysteine-containing peptide provides a precise measure of its reactivity, allowing for a quantitative comparison between the two biological states. nih.gov This has been used to assess proteome-wide cysteine oxidation and reactivity to various compounds. nih.govnih.gov
By providing a quantitative measure of cysteine reactivity across thousands of proteins simultaneously, isoTOP-ABPP using this compound can identify "hotspots" of hyperreactivity. nih.gov These hyperreactive cysteines often play critical functional roles in proteins, such as in catalysis or redox sensing, and represent prime targets for covalent drug development. nih.gov
This global profiling capability allows researchers to survey the "ligandable" proteome, identifying binding sites for small molecules on a massive scale. This approach is not limited to traditional enzyme active sites and can uncover allosteric or cryptic sites that were not previously known. Consequently, it provides a powerful engine for discovering ligands for proteins that have historically been considered "undruggable," opening up new avenues for therapeutic intervention. mdpi.com For example, this technique has been used to develop covalent recruiters for the E3 ligase RNF114 for targeted protein degradation applications. nih.gov
Integration with Mass Spectrometry-Based Proteomics
The data generated from ABPP experiments using this compound are almost exclusively analyzed using mass spectrometry (MS)-based proteomics. nih.govyoutube.com This powerful combination allows for the identification and quantification of thousands of probe-labeled proteins and their precise modification sites from complex biological mixtures. biorxiv.orgnih.govyoutube.com
A generalized workflow for an isoTOP-ABPP experiment integrates this compound with state-of-the-art mass spectrometry. nih.govbiorxiv.org The process involves several key steps:
Proteome Labeling: Two distinct proteome samples (e.g., control and treated) are incubated with this compound, which covalently modifies accessible and reactive cysteine residues. nih.gov
Click Chemistry: The alkyne handle on the probe is used to attach an azide-functionalized biotin tag via CuAAC. For quantitative comparisons, isotopically light and heavy versions of the biotin tag are used for the control and treated samples, respectively. nih.govnih.gov These tags often incorporate a linker that can be cleaved by a specific protease, such as Tobacco Etch Virus (TEV) protease. nih.govbiorxiv.org
Protein Enrichment: The two labeled proteomes are combined, and the biotin-tagged proteins are captured and enriched using streptavidin-functionalized agarose (B213101) or magnetic beads. nih.govresearchgate.net
Proteolytic Digestion: The enriched proteins, while still bound to the beads, are digested into smaller peptides using an enzyme like trypsin. nih.govnih.gov
Peptide Elution: The probe-modified peptides are specifically eluted, often by cleaving the linker with TEV protease, leaving behind non-specifically bound peptides. nih.gov
LC-MS/MS Analysis: The eluted peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer identifies the peptide sequences and pinpoints the exact site of probe modification, while the ratio of the heavy to light isotopic signals provides quantification. nih.govmdpi.comyoutube.com
This detailed workflow provides a robust and comprehensive method for profiling cysteine reactivity and identifying covalent ligand interactions across the entire proteome.
Interactive Data Table: Key Steps in isoTOP-ABPP Workflow
| Step | Description | Key Reagent/Component | Purpose |
| 1. Labeling | Incubation of proteome with the chemical probe. | This compound | Covalent modification of reactive cysteines. |
| 2. Tagging | Attachment of an affinity tag via click chemistry. | Isotopically labeled Biotin-Azide | Enables quantification and subsequent enrichment. |
| 3. Enrichment | Capture of biotinylated proteins. | Streptavidin Beads | Isolation of probe-labeled proteins from the complex mixture. |
| 4. Digestion | On-bead enzymatic digestion of proteins. | Trypsin | Generation of peptides suitable for MS analysis. |
| 5. Elution | Release of probe-modified peptides. | TEV Protease (if cleavable linker is used) | Specific recovery of target peptides for analysis. |
| 6. Analysis | Identification and quantification of peptides. | LC-MS/MS | Sequence identification, site localization, and ratiometric quantification. |
Data Analysis Strategies for Covalent Probe-Modified Proteins
The analysis of proteins modified by covalent probes like this compound relies heavily on quantitative mass spectrometry. After cellular lysates or proteomes are treated with the probe, the alkyne handle is utilized for "click chemistry" reactions. This allows for the attachment of reporter tags, such as biotin for enrichment or fluorophores for imaging.
In quantitative proteomics, two samples (e.g., control vs. treated) are differentially labeled with isotopic tags. The core of the data analysis strategy involves comparing the mass spectrometry signal intensities of peptides from the two samples. By calculating the ratio of "heavy" to "light" isotopically labeled peptides, researchers can quantify changes in the reactivity of specific cysteine residues. A decreased ratio in a drug-treated sample, for instance, indicates that the drug has bound to that cysteine, preventing its labeling by this compound. This approach enables the simultaneous identification of the modified proteins and the precise sites of modification. frontiersin.org
Isotopic Tandem Orthogonal Proteolysis-Enabled ABPP (isoTOP-ABPP)
Isotopic Tandem Orthogonal Proteolysis-Enabled Activity-Based Protein Profiling (isoTOP-ABPP) is a powerful chemoproteomic platform that provides a global analysis of cysteine reactivity directly in native biological systems. frontiersin.org The this compound probe is fundamental to this technique. nih.govbiorxiv.org
The isoTOP-ABPP workflow is as follows:
Two proteome samples (e.g., vehicle-treated vs. inhibitor-treated) are prepared.
The samples are labeled with the this compound probe, which covalently modifies accessible, reactive cysteine residues.
Using copper-catalyzed azide-alkyne cycloaddition (CuAAC), an isotopically distinct, TEV-protease-cleavable biotin-azide tag is appended to the probe-labeled proteins. The control sample receives a "light" tag, while the experimental sample receives a "heavy" tag. nih.govbiorxiv.org
The two samples are combined, and biotin-tagged proteins are enriched using streptavidin beads.
The enriched proteins are subjected to proteolysis (e.g., with trypsin), and the probe-modified peptides are further analyzed by mass spectrometry.
This method allows for the robust quantification of thousands of cysteines across the proteome, revealing changes in their reactivity in response to small-molecule inhibitors or other perturbations. frontiersin.orgnih.govbiorxiv.org An alternative approach simplifies the process by using a pair of isotopically labeled probes, IA-light and IA-heavy, directly, which can be easier to synthesize than the isotopically tagged cleavable linkers. nih.govresearchgate.net
Target Identification and Validation in Drug Discovery
Identifying the molecular targets of bioactive small molecules is a critical step in drug discovery. nih.govresearchgate.net Chemoproteomic platforms that utilize this compound, such as competitive isoTOP-ABPP, have emerged as powerful tools for this purpose, enabling researchers to explore the "undruggable" proteome and validate protein-ligand interactions. escholarship.org
Mechanism of Action Studies for Covalent Inhibitors
Understanding how a covalent inhibitor achieves its therapeutic effect requires identifying its direct protein targets. nih.gov Covalent inhibitors function by first forming a reversible complex with their target protein, followed by the formation of a stable, covalent bond. mdpi.comresearchgate.net
Competitive profiling with this compound is a key strategy for elucidating this mechanism. In this approach, a proteome is pre-treated with a covalent inhibitor before being labeled with the IA-alkyne probe. If the inhibitor binds to a specific cysteine residue on a target protein, it will block that site from being labeled by the probe. Subsequent isoTOP-ABPP analysis will show a significant reduction in the signal for that specific cysteine-containing peptide compared to a control sample. This demonstrates a direct engagement between the inhibitor and its target protein, helping to unravel its mechanism of action. frontiersin.org
Discovery of Protein-Ligand Interactions
The discovery of novel interactions between small molecules (ligands) and proteins is essential for developing new therapeutics. The competitive binding between a potential ligand and this compound for cysteine residues serves as a direct method for identifying these interactions.
In a typical screening experiment, a library of compounds is incubated with a proteome. The IA-alkyne probe is then added. A ligand that covalently binds to a cysteine residue on a protein will prevent that site from reacting with the probe. When the proteome is analyzed using quantitative mass spectrometry, the absence or significant reduction of a probe-labeled peptide indicates a "hit"—a specific interaction between a screened compound and a protein. biorxiv.orgnih.gov This competitive displacement strategy allows for the proteome-wide discovery of specific protein-ligand interactions.
Screening for Covalent Ligands against Specific Protein Families (e.g., E3 Ubiquitin Ligases)
E3 ubiquitin ligases are a large and important family of enzymes that play a key role in protein degradation, making them attractive targets for drug discovery, particularly for the development of technologies like PROTACs (Proteolysis Targeting Chimeras). nih.govnih.gov However, developing ligands for these enzymes has been challenging. nih.gov
Activity-based protein profiling (ABPP) enabled by this compound has proven effective for screening covalent ligands against E3 ligases. nih.govnih.govox.ac.uk This strategy has been successfully used to identify novel covalent recruiters for E3 ligases such as RNF4 and RNF114. nih.govnih.gov In these studies, proteomes were treated with cysteine-reactive small molecules, and the subsequent labeling with the IA-alkyne probe was quantified. A reduction in probe labeling on an E3 ligase protein indicated that a screened compound had successfully engaged with one of its cysteine residues. nih.govbiorxiv.org These discovered ligands can then serve as starting points for the development of bifunctional degraders capable of targeting specific proteins for destruction. nih.govscispace.com
The table below summarizes key findings from screening efforts that utilized this compound to identify ligands for E3 ligases.
| Target E3 Ligase | Screening Method | Key Findings | Application |
| RNF4 | Competitive isoTOP-ABPP | Discovery of a covalent ligand (CCW 16) that reacts with zinc-coordinating cysteines (C132/C135) in the RING domain. nih.gov | The optimized ligand was incorporated into a degrader molecule (CCW 28-3) linked to the BET inhibitor JQ1, leading to the RNF4-dependent degradation of the BRD4 protein. nih.govscispace.com |
| RNF114 | Gel-based competitive ABPP and isoTOP-ABPP | Identification of a fully synthetic covalent ligand (EN219) that targets a functional cysteine (C8) in a disordered region, mimicking the action of the natural product nimbolide. nih.gov | The ligand was used to create degraders that successfully targeted proteins such as BRD4 and the oncogenic fusion protein BCR-ABL for degradation. nih.govbiorxiv.org |
Biological and Biomedical Research Applications
Investigation of Transient Receptor Potential (TRP) Channels
Transient Receptor Potential (TRP) channels are a diverse family of ion channels that act as cellular sensors for a wide range of physical and chemical stimuli. medchemexpress.com They are integral to sensory transduction and are implicated in numerous physiological and pathophysiological processes. medchemexpress.commdpi.com
N-Hex-5-ynyl-2-iodo-acetamide, also known by the common name IA-Alkyne, is recognized as an agonist for TRP channels, specifically targeting the TRPC subfamily. medchemexpress.cominvivochem.comtargetmol.commedchemexpress.comchemsrc.comabmole.commedchemexpress.commedchemexpress.commedchemexpress.com An agonist is a substance that binds to a receptor and activates it to produce a biological response. In this capacity, this compound initiates the opening of these ion channels, making it a valuable chemical tool for probing their function. Its activity as a TRP channel agonist forms the basis for its potential application in studies related to conditions where these channels are involved, such as respiratory tract infections. invivochem.commedchemexpress.comchemsrc.commedchemexpress.com
By activating TRP channels, this compound directly modulates the flow of ions across the cell membrane. TRP channels are typically non-selective cation channels, meaning their opening allows the passage of ions like calcium (Ca²⁺) and sodium (Na⁺) into the cell. medchemexpress.com This influx of cations, particularly Ca²⁺, is a critical event in cellular signaling, triggering a cascade of downstream effects. The iodoacetamide (B48618) moiety of the compound covalently reacts with cysteine residues, which can be found on the ion channels, contributing to its modulatory effects. targetmol.commedchemexpress.comchemsrc.com
The activation of TRP channels can lead to various cellular responses, which are central to understanding cell physiology and disease. The pharmacological desensitization of these channels, a mechanism that regulates neuronal activity, can be initiated by agonists and is a key area of investigation. nih.gov
Table 1: Cellular Consequences of TRP Channel Activation
| Event | Description | Significance in Cellular Signaling |
|---|---|---|
| Cation Influx | Activation of the TRP channel allows cations (e.g., Ca²⁺, Na⁺) to flow into the cell down their electrochemical gradient. | Alters membrane potential, leading to cellular depolarization. |
| Increased Intracellular Ca²⁺ | The influx of Ca²⁺ raises its concentration within the cytoplasm. | Ca²⁺ acts as a crucial second messenger, activating various enzymes, influencing gene expression, and triggering neurotransmitter release. |
| Modulation of Cellular Pathways | Downstream signaling cascades are initiated in response to ion influx. | Can lead to diverse physiological outcomes including inflammation, pain perception, and smooth muscle contraction or relaxation. frontiersin.orgmdpi.com |
| Receptor Desensitization | Prolonged or repeated agonist stimulation can lead to a decrease in channel response. nih.gov | A negative feedback mechanism to prevent overstimulation and maintain cellular homeostasis. nih.gov |
There is a significant research interest in the use of this compound for investigating diseases related to respiratory tract infections. invivochem.comtargetmol.commedchemexpress.comabmole.comclinisciences.com This interest stems from the crucial role that TRP channels, particularly TRPA1, play in the respiratory system. frontiersin.orgnih.gov These channels are expressed in key cell types within the respiratory tract, including sensory nerves, epithelial cells, and immune cells. nih.gov
In the respiratory system, TRP channels function as frontline sensors for inhaled irritants and pathogens, triggering protective responses like coughing and mucus production. frontiersin.org They are also implicated in airway inflammation, tissue injury, and hyperresponsiveness, which are hallmarks of conditions like asthma and Chronic Obstructive Pulmonary Disease (COPD). mdpi.comfrontiersin.orgnih.gov By acting as a TRP channel agonist, this compound provides researchers with a tool to activate these pathways, allowing for a detailed study of their function and their role in the pathology of respiratory diseases. medchemexpress.comchemsrc.commedchemexpress.com
Protein Engineering and Bioconjugation Strategies
The bifunctional nature of this compound makes it an exceptionally useful reagent in protein engineering and bioconjugation. Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule such as a protein.
This compound is designed for the site-specific labeling of proteins, a technique central to activity-based protein profiling (ABPP). sigmaaldrich.cn This is achieved through its two key functional groups:
Iodoacetamide Group : This is a reactive group that forms a stable, covalent bond with the thiol moiety of cysteine residues on proteins. sigmaaldrich.cnwuxibiology.com This reaction allows the compound to "tag" specific cysteine sites within a proteome. nih.gov
Terminal Alkyne Group : This group serves as a "click chemistry handle." invivochem.commedchemexpress.comsigmaaldrich.cn Click chemistry refers to a class of reactions that are rapid, specific, and high-yield. The alkyne can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a molecule containing an azide (B81097) group. invivochem.commedchemexpress.com
This dual functionality allows for a two-step labeling process. First, the compound covalently attaches to cysteine residues on a target protein or in a complex protein lysate. Second, a reporter molecule—such as a fluorescent dye (e.g., rhodamine) or an affinity tag (e.g., biotin)—that has been modified with an azide group can be "clicked" onto the alkyne handle. targetmol.commedchemexpress.comsigmaaldrich.cn This strategy allows for the visualization, enrichment, and identification of labeled proteins for functional studies. sigmaaldrich.cnnih.govbiorxiv.org For instance, researchers have used this compound to treat cell lysates, followed by conjugation to a fluorescent rhodamine-azide tag and analysis by SDS-PAGE to visualize the labeled proteins. targetmol.commedchemexpress.comchemsrc.com
Table 2: Workflow for Activity-Based Protein Profiling (ABPP) using this compound
| Step | Procedure | Purpose |
|---|---|---|
| 1. Probe Incubation | A biological sample (e.g., cell lysate) is incubated with this compound. nih.gov | The iodoacetamide group covalently binds to reactive cysteine residues on proteins within the sample. sigmaaldrich.cnnih.gov |
| 2. Click Chemistry Reaction | An azide-functionalized reporter tag (e.g., biotin-azide or a fluorescent dye-azide) is added along with copper and a stabilizing ligand (e.g., TBTA). biorxiv.org | The alkyne handle on the protein-bound probe specifically and efficiently reacts with the azide tag, attaching the reporter to the target protein. medchemexpress.combiorxiv.org |
| 3. Analysis / Enrichment | The sample is analyzed or processed based on the reporter tag used. | Fluorescent Tag: Labeled proteins can be visualized directly in-gel (e.g., via SDS-PAGE). targetmol.commedchemexpress.comBiotin (B1667282) Tag: Labeled proteins can be enriched and isolated using streptavidin beads for subsequent identification by mass spectrometry. nih.gov |
The capacity for site-specific labeling makes this compound a valuable tool in the development of sophisticated bioconjugates for imaging and therapeutic purposes. fluorochem.co.ukmedchemexpress.com By attaching fluorescent dyes, researchers can create probes to visualize protein localization and dynamics within living cells. medchemexpress.com
A particularly important application is in the field of antibody-drug conjugates (ADCs). fluorochem.co.ukmedchemexpress.com ADCs are a class of targeted therapies that link a potent cytotoxic drug (payload) to an antibody, which specifically targets a surface antigen on cancer cells. nih.gov The construction of a stable and homogenous ADC is critical for its efficacy. Cysteine residues on the antibody are common conjugation sites. nih.gov Reagents like iodoacetamide are used to attach linkers and payloads to these sites. wuxibiology.comnih.govnih.gov
The dual-handle structure of this compound offers a versatile platform for ADC development. It can be used as a conjugation reagent to link payloads to antibodies via its iodoacetamide group, while the alkyne handle provides an orthogonal site for attaching other molecules, such as imaging agents or solubility enhancers, through click chemistry. fluorochem.co.uk This facilitates the creation of complex, multifunctional bioconjugates for advanced therapeutic and diagnostic applications.
Applications in Nucleic Acid Research
The unique chemical properties of this compound have also been leveraged in the field of nucleic acid research, particularly for the study of RNA modifications and dynamics. Its ability to react with specific modified nucleobases allows for the introduction of a bioorthogonal alkyne handle into RNA molecules, facilitating their subsequent detection, enrichment, and analysis.
A key application of this compound in RNA research involves the specific labeling of 4-thiouridine (B1664626) (4sU), a photoactivatable analog of uridine. rsc.org 4sU can be metabolically incorporated into the RNA of living cells. The thiol group of the incorporated 4sU can then be alkylated by the iodoacetamide moiety of this compound (referred to as E-IAA in some studies). rsc.org This reaction covalently attaches the hexynyl group to the RNA, creating a stable, bifunctional chemical signature.
This labeling strategy is highly specific and efficient. The resulting alkyne-modified RNA can be subjected to a second reaction, a CuAAC click reaction, to attach various reporter tags. For example, an azide-functionalized biotin molecule can be "clicked" onto the RNA, enabling its enrichment from complex biological samples using streptavidin-coated beads. rsc.org Alternatively, a fluorescent azide can be attached for direct visualization of the labeled RNA within cells. This two-step functionalization approach provides a versatile platform for studying newly transcribed RNA. rsc.org
Table 2: Experimental Conditions for Labeling of 4sU-Containing RNA
| Parameter | Condition | Purpose | Reference |
|---|---|---|---|
| Reactant 1 | 4sU-containing RNA | The target molecule to be labeled. | rsc.org |
| Reactant 2 | This compound (E-IAA) | Alkylating agent that introduces the alkyne handle. | rsc.org |
| Concentration of E-IAA | 20 mM | Ensures efficient alkylation of the 4sU nucleobase. | rsc.org |
| Buffer | 50 mM Sodium Phosphate | Maintains a stable reaction environment. | rsc.org |
| pH | 8.0 | Optimal pH for the alkylation reaction. | rsc.org |
| Temperature | 50 °C | Accelerates the reaction rate. | rsc.org |
| Duration | 30 minutes | Sufficient time for the reaction to proceed to completion. | rsc.org |
The bifunctional chemical signature installed onto 4sU-containing RNA by this compound serves as the foundation for a novel RNA sequencing method. rsc.org This technique, known as 4sU-seq, allows for the precise mapping of newly synthesized transcripts at single-base resolution.
The methodology relies on the principle that the bulky adduct formed by the reaction of 4sU with this compound interferes with the process of reverse transcription. When a reverse transcriptase enzyme encounters this modified base during cDNA synthesis, it frequently misincorporates a guanine (B1146940) (G) instead of the adenosine (B11128) (A) that would typically be paired with uridine. This T-to-C (equivalent to U-to-C) transition in the final sequencing data serves as a clear marker for the original location of a 4sU nucleoside.
The bifunctional nature of the probe is critical for the success of this approach. Before the reverse transcription step, the alkyne handle introduced by this compound allows for the specific enrichment of the labeled RNA fragments using biotin-azide and streptavidin beads. rsc.org This enrichment step significantly increases the sensitivity of the method, allowing for the detection of even low-abundance transcripts that have incorporated 4sU. By combining this specific chemical labeling, affinity purification, and the characteristic mutation signature during sequencing, researchers can accurately identify and quantify nascent RNA molecules across the entire transcriptome. rsc.org
Emerging Trends and Future Directions
Development of Novel Analogs and Derivatives of N-Hex-5-ynyl-2-iodo-acetamide
The foundational structure of this compound (also known as IA-alkyne) serves as a scaffold for the development of new and improved chemical probes. Research is actively focused on creating derivatives that offer enhanced capabilities for studying complex biological systems.
Modifications for Enhanced Reactivity and Selectivity
While this compound is a broadly used cysteine-reactive probe, its reaction kinetics and selectivity can be suboptimal for certain applications. clivechunglab.com This has spurred the development of analogs designed to overcome these limitations. One key area of development is the creation of isotopically labeled versions. For instance, a pair of probes, termed 'IA-light' and 'IA-heavy', were developed by incorporating a benzyl (B1604629) group with either natural abundance carbons or six ¹³C atoms. nih.gov This strategy allows for more accurate and reliable quantification of cysteine reactivity changes between two different proteome states using mass spectrometry, a technique known as isotopic tandem orthogonal proteolysis-activity-based protein profiling (isoTOP-ABPP). nih.govscite.aifrontiersin.org Interestingly, these isotopically tagged probes demonstrated enhanced cysteine reactivity compared to the original IA-alkyne, which may be due to the added bulk of the probe facilitating greater binding interactions with proteins. nih.gov
Beyond isotopic labeling, researchers are exploring alternative electrophilic "warheads" to replace the iodoacetamide (B48618) group. The goal is to create probes with improved reaction kinetics, higher selectivity for specific cysteine residues, greater stability in biological environments, and lower cytotoxicity. clivechunglab.com For example, probes like N-Acryloylindole-alkyne (NAIA) have been developed, demonstrating that modifying the reactive group can lead to the capture of a larger and distinct population of cysteines compared to traditional iodoacetamide-based probes. clivechunglab.comresearchgate.net These novel probes expand the "ligandable" cysteine space, opening up new protein targets for investigation and potential therapeutic intervention. clivechunglab.com
Incorporation into Advanced Molecular Tools (e.g., Photoprobes)
The alkyne handle of this compound provides a versatile anchor point for its incorporation into more complex molecular tools. A significant area of advancement is the development of photoaffinity probes. researchgate.netnih.gov These probes typically combine a photoreactive group (like a diazirine or benzophenone), a reactive warhead (such as iodoacetamide), and a reporter tag (often an alkyne). nih.gov Upon activation with UV light, the photoreactive group forms a highly reactive species that can covalently bind to nearby molecules, allowing researchers to map small molecule-protein interactions in an unbiased manner. nih.gov
While specific examples of this compound being directly converted into a photoprobe are not extensively detailed, the principle is well-established within chemical proteomics. The iodoacetamide moiety can serve as the cysteine-reactive trap, while the alkyne allows for the subsequent attachment of fluorophores or biotin (B1667282) tags for visualization and enrichment, complementing the information gained from photo-crosslinking. researchgate.net This combination of functionalities within a single molecular tool allows for multi-faceted investigations of protein binding and reactivity.
Integration with Artificial Intelligence and Machine Learning in Chemical Biology
The vast datasets generated by chemoproteomic experiments using probes like this compound are increasingly being leveraged by artificial intelligence (AI) and machine learning (ML). acs.org These computational approaches are poised to revolutionize how covalent probes are designed and how their targets are identified.
Advanced Mechanistic Studies of Covalent Bond Formation in Complex Biological Environments
This compound is a critical tool for dissecting the mechanisms of covalent modification in native biological settings. The iodoacetamide group acts as an irreversible alkylating agent, forming a stable thioether bond with the thiol group of cysteine residues. wikipedia.orgmpbio.com This reaction is central to its function in activity-based protein profiling (ABPP), a powerful technique used to map the reactivity of functional amino acids across the proteome. siat.ac.cnnomuraresearchgroup.com
Advanced studies utilize this probe to understand the factors that govern cysteine reactivity. The reactivity of a specific cysteine is not static; it is influenced by its local microenvironment, including its pKa, accessibility, and the presence of nearby functional groups. nih.gov By using iodoacetamide-based probes in time- and concentration-dependent manners, researchers can determine the pKa of individual cysteines within a protein, providing insight into their catalytic or regulatory roles. nih.govacs.org
The isoTOP-ABPP platform, which frequently employs IA-alkyne probes, allows for the precise quantification of changes in cysteine reactivity in response to various stimuli, such as drug treatment or oxidative stress. frontiersin.orgnomuraresearchgroup.com This enables the identification of cysteines that are functionally modulated, providing a deeper mechanistic understanding of cellular signaling pathways and drug mechanisms of action. nih.gov These studies are revealing that the covalent modification landscape is highly dynamic and that probes like this compound are key to navigating its complexity. biorxiv.org
Potential for Translational Research and Therapeutic Development
The insights gained from using this compound and its derivatives have significant potential to be translated into new therapeutic strategies. By identifying functionally important and "ligandable" cysteines, these probes pave the way for the development of targeted covalent drugs.
Exploration in Targeted Protein Degradation (TPD)
A particularly exciting frontier is the application of iodoacetamide-based probes in the field of Targeted Protein Degradation (TPD). nih.gov TPD is a therapeutic modality that uses small molecules, such as Proteolysis Targeting Chimeras (PROTACs), to co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins. nomuraresearchgroup.comnih.gov A key component of a PROTAC is a ligand that binds to an E3 ubiquitin ligase.
Competitive ABPP assays using this compound have proven instrumental in discovering and characterizing novel covalent ligands for E3 ligases. nih.gov In this approach, a library of cysteine-reactive fragments is screened for its ability to compete with IA-alkyne for binding to a specific E3 ligase, such as RNF114. nih.gov Hits from these screens represent starting points for the development of E3 ligase recruiters. For example, a covalent ligand for RNF114, discovered through such a screen, was successfully incorporated into a PROTAC to degrade therapeutically relevant targets like BRD4. nih.gov Similarly, desthiobiotin iodoacetamide (DBIA) probes have been used in competitive profiling to identify selective covalent inhibitors for PARK7, which were then used to develop PROTACs for its degradation. acs.org These examples highlight how iodoacetamide-based probes are not just tools for basic research but are actively enabling the development of the next generation of medicines.
New Avenues in Drug Discovery and Chemical Probes
This compound is a bifunctional chemical reagent that has carved a niche for itself in the field of chemical biology and drug discovery. Its unique structure, featuring a reactive iodoacetamide group and a terminal alkyne handle, makes it an invaluable tool for identifying and characterizing protein targets. The iodoacetamide moiety acts as a warhead that can form a stable, covalent bond with nucleophilic residues on proteins, most notably the thiol group of cysteine. The terminal alkyne serves as a bioorthogonal handle, allowing for the subsequent attachment of reporter tags (like fluorophores or biotin) via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry."
This dual functionality positions this compound as a powerful activity-based probe (ABP). ABPs are designed to label active enzymes or other proteins in complex biological mixtures, providing a direct readout of protein function. The use of this compound and its analogs is central to a strategy known as activity-based protein profiling (ABPP), which aims to map the functional state of entire enzyme families directly in native biological systems.
A primary application of this compound is in the discovery of novel "druggable" cysteines within the human proteome. While cysteine is a relatively low-abundance amino acid, its unique nucleophilicity makes it a frequent target for covalent drugs. By treating cell lysates or even live cells with this compound, researchers can covalently label accessible and reactive cysteine residues. Following labeling, the alkyne handle is "clicked" to a reporter tag, enabling the enrichment, identification, and quantification of the tagged proteins using mass spectrometry-based proteomics. This approach allows for the proteome-wide identification of cysteines that are hyper-reactive and potentially susceptible to modulation by small-molecule drugs.
Detailed research has demonstrated the utility of this probe in identifying novel therapeutic targets. For instance, studies have employed this compound to profile the cysteine reactivity of various cancer cell lines. These experiments have led to the discovery of previously uncharacterized, functionally important cysteines in proteins involved in cancer progression, metabolism, and signaling pathways. By identifying these reactive sites, researchers can then design more potent and selective covalent inhibitors that target these specific residues, paving the way for new therapeutic strategies.
Furthermore, this compound serves as a critical tool in competitive ABPP experiments for fragment-based ligand discovery. In this setup, a library of small molecule fragments is first incubated with the proteome. The probe is then added, and the degree to which a fragment prevents the probe from labeling its target protein is measured. A reduction in labeling indicates that the fragment has engaged the target, providing a starting point for the development of a more potent lead compound. This methodology has been successful in identifying ligands for challenging drug targets.
The table below summarizes key research applications and findings related to the use of this compound and similar alkyne-functionalized iodoacetamide probes in drug discovery and chemical biology.
| Research Application | Methodology | Key Findings |
| Cysteine Reactivity Profiling | Activity-Based Protein Profiling (ABPP) using the probe in cell lysates followed by mass spectrometry. | Identification of thousands of reactive cysteines across the proteome, revealing novel sites for potential therapeutic intervention in various diseases. |
| Target Identification & Engagement | Competitive ABPP where a drug candidate competes with the probe for binding to a target cysteine. | Confirmation of drug-target engagement in a native cellular context; validation of the mechanism of action for novel covalent inhibitors. |
| Covalent Ligand Discovery | Screening of fragment libraries to find molecules that block probe labeling of specific proteins. | Discovery of novel, low-molecular-weight fragments that bind to functionally important cysteines, serving as starting points for drug development. |
| Mapping Allosteric Sites | Using the probe to identify reactive cysteines located in allosteric pockets, away from the active site. | Uncovering new opportunities for allosteric modulation of protein function, which can offer advantages in terms of selectivity and overcoming drug resistance. |
The future direction for probes like this compound involves their application in more complex biological models, such as organoids and in vivo systems, to better understand protein function and drug action in a physiological context. Additionally, the development of new-generation probes with varied reactivity and selectivity profiles will continue to expand the toolkit available to researchers, further accelerating the pace of drug discovery and the functional annotation of the human proteome.
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
